molecular formula C14H17Cl2N B2842882 N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine CAS No. 1273939-65-3

N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine

Cat. No.: B2842882
CAS No.: 1273939-65-3
M. Wt: 270.2
InChI Key: WJJLRLFEVRBLQB-UHFFFAOYSA-N
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Description

N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C14H17Cl2N . It has an average mass of 270.198 Da and a monoisotopic mass of 269.073792 Da . This compound is also known as Cyclobutanemethanamine, N-cyclopropyl-1-(3,4-dichlorophenyl) .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H17Cl2N . This indicates that the molecule is composed of 14 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact arrangement of these atoms in space, known as the compound’s conformation, can be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and more . For this compound, the molecular weight is 270.2 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Enzyme Inhibition and Potential Therapeutic Applications N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine and related compounds demonstrate inhibitory activity against Lysine-specific demethylase 1 (LSD1). LSD1 inhibition is associated with increased histone 3 methylation, impacting gene expression. These inhibitors show promise as therapeutic agents for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

2. Synthetic Routes and Chemical Transformations The compound's structure has facilitated the development of synthetic routes for related molecules, such as sibutramine, useful in obesity treatment. Key synthetic steps involve Grignard-reduction reactions, showcasing the compound's role in complex chemical transformations (J. Jeffery et al., 1996).

3. Catalytic Applications in Organic Synthesis Related cyclopropanamine structures are employed as catalysts in organic synthesis, such as in the enantioselective Mannich reactions, demonstrating their utility in producing biologically active molecules with high enantioselectivity (J. Bandar, T. Lambert, 2013).

4. Utility in Material Science and Polymerization The cyclopropanamine framework is integral in designing catalysts for polymerization processes, like the cyclopropanation of styrenes and diazoacetates. These processes are crucial for producing materials with specific molecular weights and properties (T. Ikeno et al., 2001).

5. Role in Enzyme Activity Studies this compound and its analogs are used in studying enzyme activities, such as monoamine oxidase inhibition. This research contributes to understanding the biochemical pathways and potential therapeutic interventions for various neurological disorders (R. Fuller, 1968).

6. Applications in Radiochemistry The compound's derivatives have applications in radiochemistry, particularly in labeling molecules with radioactive isotopes for imaging techniques like positron emission tomography, aiding in diagnostics and research in diseases such as Alzheimer's (S. Bonnot-lours et al., 1993).

7. Relevance in Pharmacological Studies Its structural analogs play a significant role in understanding the metabolic pathways of drugs, as seen in studies involving cytochrome P450 enzymes. These studies help in predicting drug interactions and optimizing pharmacotherapy (S. Bae et al., 2008).

8. Impact on Agricultural Chemistry Compounds structurally similar to this compound are employed in agricultural chemistry, particularly in the development of herbicides and understanding their transformation in soil (R. Y. Yih et al., 1970).

Properties

IUPAC Name

N-[[1-(3,4-dichlorophenyl)cyclobutyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N/c15-12-5-2-10(8-13(12)16)14(6-1-7-14)9-17-11-3-4-11/h2,5,8,11,17H,1,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJLRLFEVRBLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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